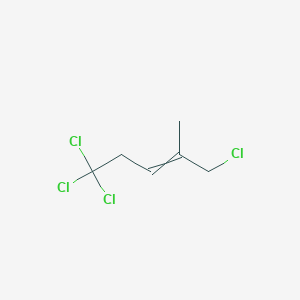
1,5,5,5-Tetrachloro-2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5,5-Tetrachloro-2-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5,5-Tetrachloro-2-methylpent-2-ene can be synthesized through the chlorination of 2-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5,5,5-Tetrachloro-2-methylpent-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific reaction conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include halogenated alkanes or alkenes.
Oxidation and Reduction: Products include epoxides or less chlorinated alkanes.
Scientific Research Applications
1,5,5,5-Tetrachloro-2-methylpent-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5,5,5-tetrachloro-2-methylpent-2-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms but differs in its structure and reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different chemical properties.
Tetrachloroethylene: A chlorinated alkene with distinct industrial applications.
Properties
CAS No. |
24170-63-6 |
|---|---|
Molecular Formula |
C6H8Cl4 |
Molecular Weight |
221.9 g/mol |
IUPAC Name |
1,5,5,5-tetrachloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H8Cl4/c1-5(4-7)2-3-6(8,9)10/h2H,3-4H2,1H3 |
InChI Key |
RJDXPVXKAUSDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















